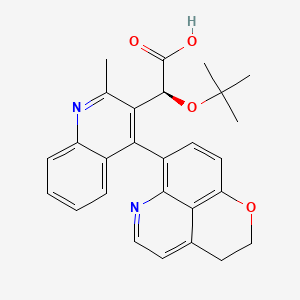

BI-224436

Vue d'ensemble

Description

BI 224436 est un composé qui a été développé comme médicament expérimental pour le traitement de l'infection par le VIH. C'est le premier inhibiteur de l'intégrase non catalytique, ce qui signifie qu'il inhibe la réplication du VIH en se liant à une poche allostérique conservée de l'enzyme intégrase du VIH. Ce mécanisme d'action est distinct de celui des autres inhibiteurs de l'intégrase tels que le raltégravir et l'elvitégravir, qui se lient au site catalytique .

Méthodes De Préparation

La synthèse de BI 224436 implique une combinaison de chimie médicinale, de synthèse parallèle et de conception de médicaments guidée par la structure. . Les voies de synthèse et les conditions de réaction spécifiques sont propriétaires et ne sont pas divulguées publiquement en détail.

Analyse Des Réactions Chimiques

BI 224436 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, bien que les réactifs et les conditions exacts ne soient pas détaillés publiquement.

Réduction : Comme pour l'oxydation, des réactions de réduction peuvent être réalisées sur BI 224436, mais les détails spécifiques sont propriétaires.

Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau des parties quinoléine et acide acétique.

Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas divulgués publiquement, et les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine avec des modifications à des positions spécifiques .

Applications de la recherche scientifique

BI 224436 a été principalement étudié pour son activité antivirale contre le VIH-1. Il a montré une activité antivirale efficace en inhibant la réplication d'isolats cliniques du VIH-1 naïfs au traitement et résistants au raltégravir . Le composé a été évalué dans des études précliniques pour ses profils pharmacocinétiques, y compris ses propriétés d'absorption, de distribution, de métabolisme et d'excrétion. Il a également été étudié en association avec d'autres antirétroviraux, affichant des effets additifs dans des essais antiviraux cellulaires .

Mécanisme d'action

BI 224436 inhibe la réplication du VIH en se liant à une poche allostérique conservée de l'enzyme intégrase du VIH. Cette liaison empêche l'intégrase d'exercer sa fonction d'intégration de l'ADN viral dans le génome de l'hôte, ce qui est une étape essentielle de la réplication virale. Le mécanisme d'action du composé est distinct de celui des autres inhibiteurs de l'intégrase qui se lient au site catalytique .

Applications De Recherche Scientifique

BI 224436 has been primarily studied for its antiviral activity against HIV-1. It has shown effective antiviral activity by inhibiting the replication of treatment-naïve and raltegravir-resistant clinical isolates of HIV-1 . The compound has been evaluated in preclinical studies for its pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion properties. It has also been studied in combination with other antiretrovirals, displaying additive effects in cellular antiviral assays .

Mécanisme D'action

BI 224436 inhibits HIV replication by binding to a conserved allosteric pocket of the HIV integrase enzyme. This binding prevents the integrase from performing its function of integrating viral DNA into the host genome, which is an essential step for viral replication. The compound’s mechanism of action is distinct from other integrase inhibitors that bind at the catalytic site .

Comparaison Avec Des Composés Similaires

BI 224436 est unique dans sa classe en tant qu'inhibiteur de l'intégrase non catalytique. Des composés similaires comprennent :

Raltegravir : Se lie au site catalytique de l'enzyme intégrase du VIH.

Elvitégravir : Se lie également au site catalytique de l'enzyme intégrase du VIH.

Dolutegravir : Un autre inhibiteur de l'intégrase qui se lie au site catalytique.

L'unicité de BI 224436 réside dans sa capacité à inhiber la réplication du VIH en ciblant un site différent sur l'enzyme intégrase, ce qui peut offrir des avantages pour surmonter la résistance aux autres inhibiteurs de l'intégrase .

Propriétés

IUPAC Name |

(2S)-2-[2-methyl-4-(2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-10-yl)quinolin-3-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O4/c1-15-21(25(26(30)31)33-27(2,3)4)23(17-7-5-6-8-19(17)29-15)18-9-10-20-22-16(12-14-32-20)11-13-28-24(18)22/h5-11,13,25H,12,14H2,1-4H3,(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXIIJCBELCMCZ-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1C(C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC=CC=C2C(=C1[C@@H](C(=O)O)OC(C)(C)C)C3=C4C5=C(C=C3)OCCC5=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601029847 | |

| Record name | (2S)-[4-(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155419-89-8 | |

| Record name | BI-224436 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1155419898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-[4-(2,3-Dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methyl-3-quinolinyl][(2-methyl-2-propanyl)oxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601029847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

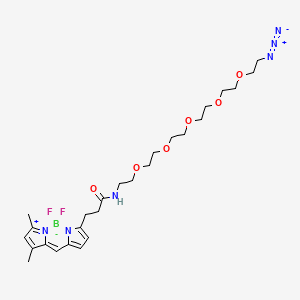

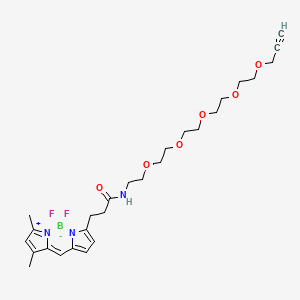

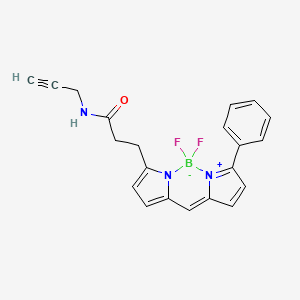

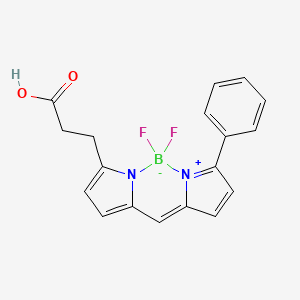

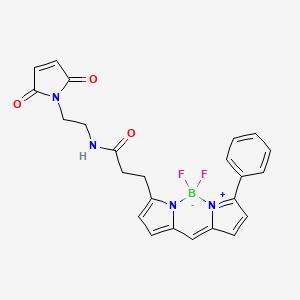

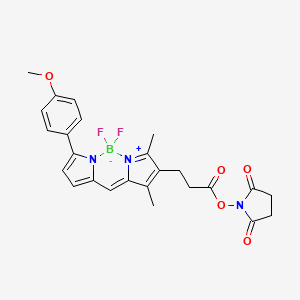

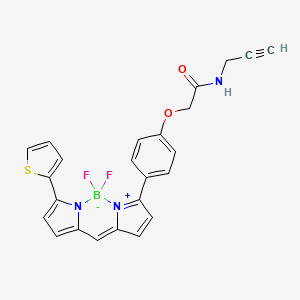

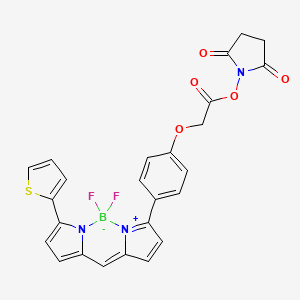

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(8R)-5-(4-amino-3-methylphenyl)-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-7-yl]-2-methyl-1,2,4-thiadiazol-3-one](/img/structure/B606010.png)